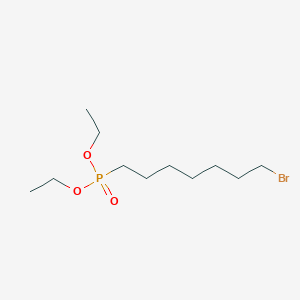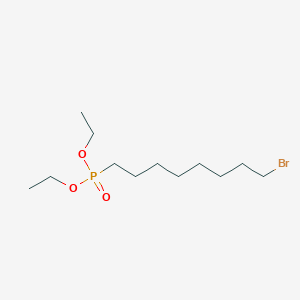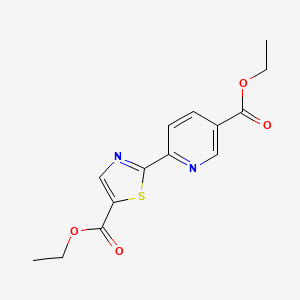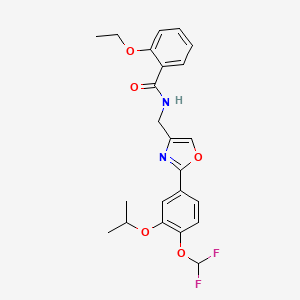
DNS-8254
Overview
Description
DNS-8254 is a potent and selective inhibitor of Phosphodiesterase 2 (PDE2), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides. This compound has shown significant potential in enhancing memory and cognitive functions, making it a promising candidate for the treatment of memory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNS-8254 involves the formation of a [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The synthetic route typically includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Various substituents are introduced to the triazole ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is then subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
DNS-8254 primarily undergoes substitution reactions due to the presence of reactive sites on its triazole ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the triazole ring .
Scientific Research Applications
DNS-8254 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of Phosphodiesterase 2 and its effects on cyclic nucleotide levels.
Biology: Employed in experiments to understand the role of cyclic nucleotides in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating memory disorders and other cognitive impairments.
Industry: Utilized in the development of new drugs targeting Phosphodiesterase 2 for various neurological conditions .
Mechanism of Action
DNS-8254 exerts its effects by selectively inhibiting Phosphodiesterase 2, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides act as secondary messengers in various signaling pathways, ultimately enhancing memory and cognitive functions. The increased potency of this compound is facilitated by the formation of a halogen bond with the oxygen of Tyrosine 827 present in the active site of Phosphodiesterase 2 .
Comparison with Similar Compounds
Similar Compounds
DNS-8253: Another potent inhibitor of Phosphodiesterase 2 with similar memory-enhancing effects.
DNS-8255: A compound with a slightly different chemical structure but comparable potency and selectivity for Phosphodiesterase 2.
Uniqueness of DNS-8254
This compound stands out due to its high selectivity and potency as a Phosphodiesterase 2 inhibitor. Its ability to form a halogen bond with Tyrosine 827 in the active site of Phosphodiesterase 2 contributes to its enhanced efficacy. Additionally, this compound has favorable pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
1821107-98-5 |
|---|---|
Molecular Formula |
C18H15BrF3N5O |
Molecular Weight |
454.2512 |
IUPAC Name |
(S)-(3-bromo-4-fluorophenyl)(3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)methanone |
InChI |
InChI=1S/C18H15BrF3N5O/c1-10-4-15(27-17(25-10)23-9-24-27)12-6-18(21,22)8-26(7-12)16(28)11-2-3-14(20)13(19)5-11/h2-5,9,12H,6-8H2,1H3/t12-/m0/s1 |
InChI Key |
TTWAYHJJEHLVNR-LBPRGKRZSA-N |
SMILES |
O=C(C1=CC=C(F)C(Br)=C1)N(CC(F)(F)C2)C[C@@]2([H])C3=CC(C)=NC4=NC=NN43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DNS-8254; DNS 8254; DNS8254. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


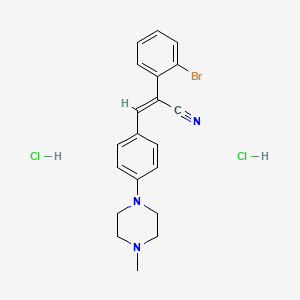
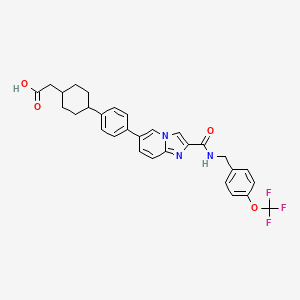
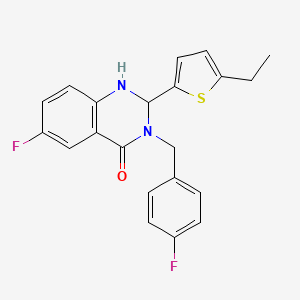
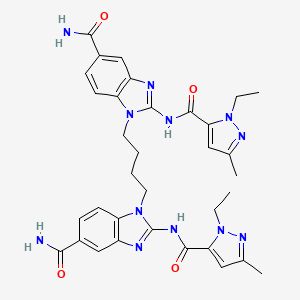
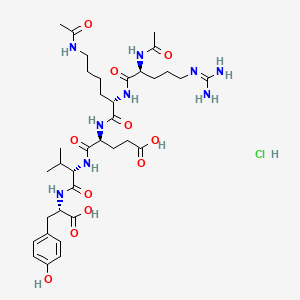
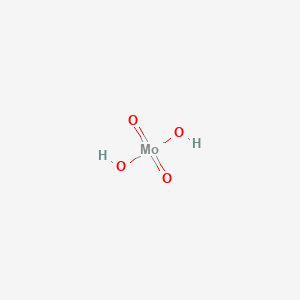
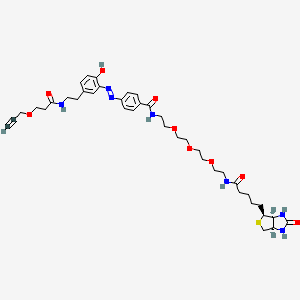
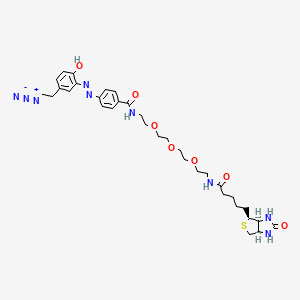
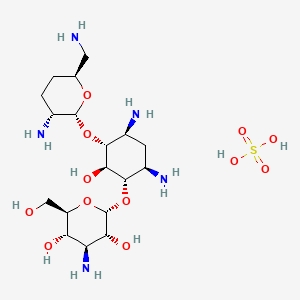
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
